molecular formula C10H8O3 B1303011 2-(Prop-2-yn-1-yloxy)benzoic acid CAS No. 55582-31-5

2-(Prop-2-yn-1-yloxy)benzoic acid

Cat. No.: B1303011
CAS No.: 55582-31-5
M. Wt: 176.17 g/mol
InChI Key: GWSHQLNZKYWYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-yn-1-yloxy)benzoic acid is an organic compound with the molecular formula C10H8O3 It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-hydroxybenzoic acid in acetone or DMF.
  • Add potassium carbonate to the solution.
  • Introduce propargyl bromide dropwise while maintaining reflux conditions.
  • Continue refluxing for several hours until the reaction is complete.
  • Cool the reaction mixture and filter off the precipitated potassium bromide.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce substituents onto the aromatic ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be incorporated into chemical probes for studying biological systems.

    Biology: Utilized in the development of photoaffinity labels and cross-linking reagents for identifying protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)benzoic acid involves its ability to form covalent bonds with biological targets. The alkyne group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. This compound can be used to label proteins, nucleic acids, and other biomolecules, facilitating the study of their functions and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

Uniqueness

2-(Prop-2-yn-1-yloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-yn-1-yloxy group allows for versatile chemical modifications and applications in various research fields. Its ability to undergo click chemistry reactions makes it a valuable tool for bioconjugation and molecular labeling.

Properties

IUPAC Name

2-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSHQLNZKYWYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376931
Record name 2-[(Prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55582-31-5
Record name 2-[(Prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Prop-2-yn-1-yloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Prop-2-yn-1-yloxy)benzoic acid
Reactant of Route 3
2-(Prop-2-yn-1-yloxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Prop-2-yn-1-yloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Prop-2-yn-1-yloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Prop-2-yn-1-yloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.